molecular formula C27H17N3O6 B6009294 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide

Cat. No. B6009294
M. Wt: 479.4 g/mol
InChI Key: YDLKMWDSIZUUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the enzyme JMJD3. This enzyme plays a key role in the epigenetic regulation of gene expression, and its inhibition has been shown to have potential therapeutic applications in a variety of diseases.

Mechanism of Action

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide inhibits the enzyme JMJD3, which is a histone demethylase that plays a key role in the epigenetic regulation of gene expression. By inhibiting JMJD3, 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide prevents the removal of methyl groups from histones, leading to a decrease in gene expression.
Biochemical and Physiological Effects:
4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects in pre-clinical models. In cancer, 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of cancer stem cell markers. In inflammation, 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide has been shown to promote the differentiation of neural stem cells and enhance their survival.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide is its specificity for JMJD3, which allows for targeted inhibition of this enzyme without affecting other histone demethylases. However, one limitation of 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide is its relatively low potency, which may require higher concentrations to achieve an effective inhibition of JMJD3.

Future Directions

There are several potential future directions for the study of 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of JMJD3, which may have improved therapeutic efficacy. Another area of interest is the identification of specific disease indications where 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide may be most effective, as well as the development of combination therapies that incorporate 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide with other drugs or treatment modalities. Finally, further research is needed to fully elucidate the mechanism of action of 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide and its effects on epigenetic regulation of gene expression.

Synthesis Methods

The synthesis of 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide involves several steps, starting with the reaction of 4-nitrophthalic anhydride with aniline to form 4-nitro-1,3-dioxoisoindoline. This intermediate is then reacted with 4-phenoxyaniline and benzoyl chloride to form the final product, 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide.

Scientific Research Applications

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide has been extensively studied in pre-clinical models of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, as well as sensitize them to chemotherapy. In inflammation, 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurodegenerative disorders, 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)benzamide has been shown to promote the differentiation of neural stem cells and enhance their survival.

properties

IUPAC Name

4-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(4-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17N3O6/c31-25(28-18-11-15-21(16-12-18)36-20-5-2-1-3-6-20)17-9-13-19(14-10-17)29-26(32)22-7-4-8-23(30(34)35)24(22)27(29)33/h1-16H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLKMWDSIZUUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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